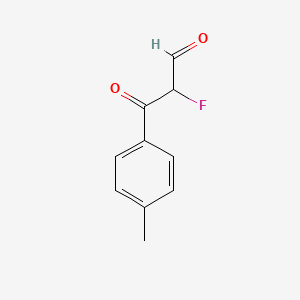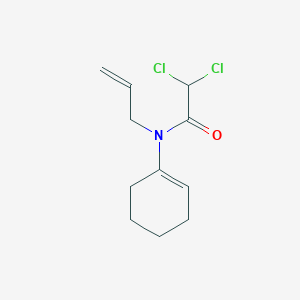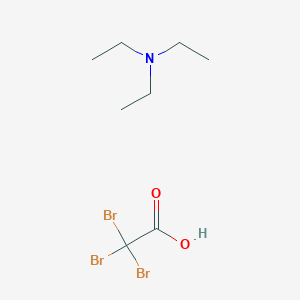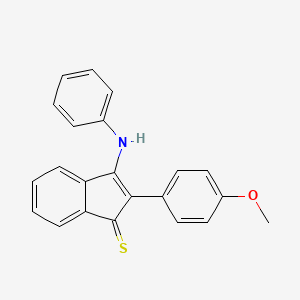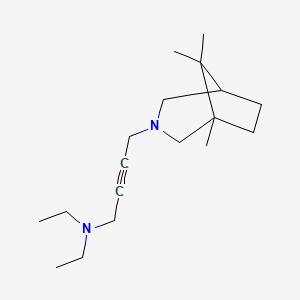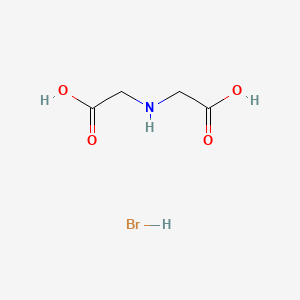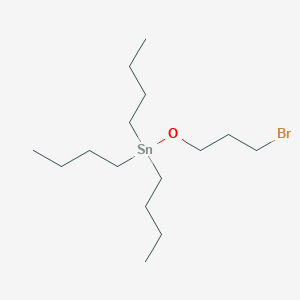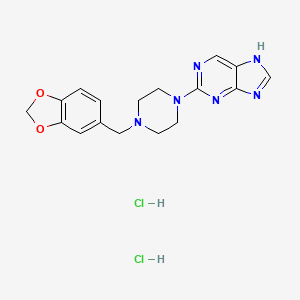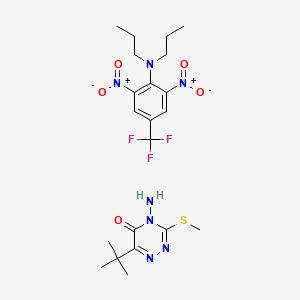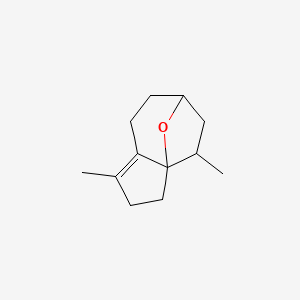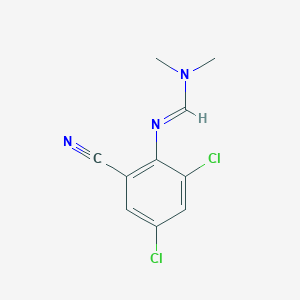
N'-(2,4-Dichloro-6-cyanophenyl)-N,N-dimethylmethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(2,4-Dichloro-6-cyanophenyl)-N,N-dimethylmethanimidamide is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound is characterized by the presence of dichloro and cyano groups attached to a phenyl ring, along with a dimethylmethanimidamide moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,4-Dichloro-6-cyanophenyl)-N,N-dimethylmethanimidamide typically involves the reaction of substituted-2-aminobenzonitrile with 1,1-dimethoxy-N,N-dimethylmethanamine under reflux conditions . The reaction is carried out in a suitable solvent, such as isopropanol, and may involve the use of glacial acetic acid as a catalyst. The reaction mixture is heated to a specific temperature, often around 150°C, and maintained under these conditions for a set period to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been explored to enhance reaction efficiency and yield. This method involves the use of a microwave synthesizer to heat the reaction mixture, which can significantly reduce reaction times and improve yields .
Análisis De Reacciones Químicas
Types of Reactions
N’-(2,4-Dichloro-6-cyanophenyl)-N,N-dimethylmethanimidamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the cyano or dichloro groups.
Substitution: The compound can undergo substitution reactions, particularly at the cyano or dichloro positions, to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, vary depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N’-(2,4-Dichloro-6-cyanophenyl)-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. The exact pathways and targets involved are still under investigation, but it is believed that the presence of the cyano and dichloro groups plays a crucial role in its activity .
Comparación Con Compuestos Similares
N’-(2,4-Dichloro-6-cyanophenyl)-N,N-dimethylmethanimidamide can be compared with other similar compounds, such as:
- N’-(2-Cyano-4-chlorophenyl)-N,N-dimethylmethanimidamide
- N’-(2,4-Dichlorophenyl)-N,N-dimethylmethanimidamide
- N’-(2,4-Dichloro-6-methylphenyl)-N,N-dimethylmethanimidamide
These compounds share structural similarities but differ in the substitution pattern on the phenyl ring. The presence of different substituents can significantly influence their chemical reactivity and biological activity, making N’-(2,4-Dichloro-6-cyanophenyl)-N,N-dimethylmethanimidamide unique in its properties and applications .
Propiedades
Número CAS |
39255-57-7 |
|---|---|
Fórmula molecular |
C10H9Cl2N3 |
Peso molecular |
242.10 g/mol |
Nombre IUPAC |
N'-(2,4-dichloro-6-cyanophenyl)-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C10H9Cl2N3/c1-15(2)6-14-10-7(5-13)3-8(11)4-9(10)12/h3-4,6H,1-2H3 |
Clave InChI |
CYBOAWDTDWFSPQ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C=NC1=C(C=C(C=C1Cl)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


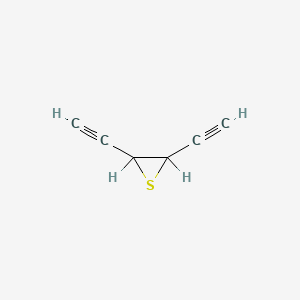
![4-Butylphenyl 3-[4-(pentyloxy)phenyl]prop-2-enoate](/img/structure/B14661312.png)
![Benzenamine, 4-methoxy-N-[(3-methoxybenzo[b]thien-2-yl)methylene]-](/img/structure/B14661315.png)
